molecular formula C7H9NO2 B7761507 3-Aminobenzoic acid CAS No. 87980-11-8

3-Aminobenzoic acid

Cat. No.: B7761507
CAS No.: 87980-11-8
M. Wt: 139.15 g/mol
InChI Key: KFNRJXCQEJIBER-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound that plays a significant role in various biochemical processes . The primary target of this compound is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is involved in the hydroxylation of p-hydroxybenzoate, a key step in the synthesis of coenzyme Q, which is essential for cellular respiration and energy production .

Mode of Action

It is known to act as a substrate for the enzyme p-hydroxybenzoate hydroxylase . By binding to this enzyme, it facilitates the hydroxylation process, leading to the production of essential compounds for cellular functions .

Biochemical Pathways

This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . This pathway starts from a simple carbon source like glucose and is catalyzed by various enzymes . The shikimate pathway is crucial for the production of essential compounds such as folic acid .

Pharmacokinetics

It is known that the compound is slightly soluble in water and more soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of this compound leads to the production of essential compounds for cellular functions. For instance, its involvement in the shikimate pathway contributes to the biosynthesis of aromatic amino acids . These amino acids play vital roles in protein synthesis and other cellular functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Moreover, the compound’s stability can be affected by factors such as temperature and pH. It’s also worth noting that the shift towards green, environmentally friendly, and sustainable biosynthesis methods for aminobenzoic acid and its derivatives is gaining traction .

Biochemical Analysis

. . .

Biochemical Properties

It is known that it consists of a benzene ring substituted with an amino group and a carboxylic acid This structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It has been suggested that it may have antioxidant activity . Additionally, some derivatives of 3-Aminobenzoic acid have shown significant cytotoxicity toward cancer cell lines

Metabolic Pathways

A study has suggested that it may be involved in the microbial degradation of this compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known to be water-soluble, and may spread in water systems

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid can be synthesized through the reduction of 3-nitrobenzoic acid. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reduction of 3-nitrobenzoic acid. The process involves the use of hydrogen gas and a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 3-Aminobenzoic Acid: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The meta position of the amino group relative to the carboxylic acid group allows for distinct reactivity patterns compared to its ortho and para counterparts .

Properties

CAS No.

87980-11-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-azaniumylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)

InChI Key

KFNRJXCQEJIBER-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H](C=CC=C1C(=O)O)N

SMILES

C1=CC(=CC(=C1)N)C(=O)O

Canonical SMILES

C1C(C=CC=C1C(=O)[O-])[NH3+]

boiling_point

352.55 °C. @ 760.00 mm Hg (est)

melting_point

173 °C

physical_description

Solid;  [Merck Index]
Solid

Related CAS

26373-80-8
17264-94-7 (mono-hydrochloride salt)

solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
5.9 mg/mL at 15 °C

vapor_pressure

0.000278 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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